molecular formula C20H18N2O2S B2660452 (E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide CAS No. 1212791-62-2

(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide

Cat. No.: B2660452
CAS No.: 1212791-62-2
M. Wt: 350.44
InChI Key: JEBVLBWCCOUUCZ-UHFFFAOYSA-N
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Description

(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide is a chemical compound offered for research and development purposes. It belongs to the class of ethenesulfonamides, which are recognized in scientific literature for their significant potential in pharmaceutical research . Ethenesulfonamide derivatives have been identified as a novel class of orally active endothelin-A (ET A ) receptor antagonists . The endothelin system plays a critical role in cardiovascular diseases, and ET A -selective antagonists are investigated as promising candidates for the treatment of conditions such as hypertension and heart failure . Furthermore, the sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to mimic amide bonds while offering improved metabolic stability, making it a valuable feature in the design of bioactive molecules and peptidomimetic inhibitors . The specific structure of this compound, featuring both phenyl and pyridinylmethyl groups, suggests it is a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis and exploration of new therapeutic agents, potentially for targeting various enzymes and receptors . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Prior to handling, please consult the relevant safety data sheets and conduct a comprehensive risk assessment.

Properties

IUPAC Name

(E)-2-phenyl-N-[phenyl(pyridin-2-yl)methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-25(24,16-14-17-9-3-1-4-10-17)22-20(18-11-5-2-6-12-18)19-13-7-8-15-21-19/h1-16,20,22H/b16-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBVLBWCCOUUCZ-JQIJEIRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the alkene with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, where the sulfonamide intermediate reacts with phenyl and pyridinyl halides under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Physicochemical Properties

The physicochemical properties of (E)-N-aryl-2-arylethenesulfonamides vary significantly with substituents. Key examples include:

Table 1: Comparative Physicochemical Data
Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Structural Features
(E)-2-Phenyl-N-[phenyl(pyridin-2-yl)methyl]ethenesulfonamide R1 = Phenyl, R2 = Benzylpyridinyl Not reported Not reported Pyridinyl group enhances polarity
Compound 6n R1 = 4-Methoxyphenyl, R2 = Perfluorophenyl 131–133 48 Electron-withdrawing perfluorophenyl
Compound 6s R1 = 4-Methoxy-3-nitrophenyl, R2 = 2,4,6-Trimethoxyphenyl 172–174 58 Nitro group increases polarity
IIIa R1 = 2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl, R2 = 4-Methoxyphenyl Not reported Not reported Quinolinyl moiety introduces π-stacking potential
3a–3c, 4a Long alkoxy chains (e.g., pentyloxy, heptyloxy) Not reported 56–85 Alkoxy chains improve lipid solubility

Key Observations :

  • Electron-withdrawing groups (EWGs) : Compounds like 6n (perfluorophenyl) and 6s (nitro) exhibit higher melting points due to increased dipole interactions .
  • Bulkier substituents : The trimethoxyphenyl group in 6s may reduce solubility in polar solvents compared to the target compound’s pyridinyl group.
  • Alkoxy chains : Derivatives in (e.g., 3a–3c) prioritize lipid solubility over aqueous compatibility, contrasting with the target compound’s aromatic-dominated structure .

Biological Activity

(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21_{21}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 1223871-38-2

The structure includes a sulfonamide group attached to an ethene backbone, with substitutions of phenyl and pyridinyl groups, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli16 µg/mL
S. aureus32 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. A study conducted on animal models demonstrated a reduction in inflammatory markers when treated with this compound. Key findings include:

  • Reduction in Pro-inflammatory Cytokines : Levels of TNF-alpha and IL-6 were significantly decreased.
  • Inhibition of Edema Formation : The compound effectively reduced paw edema in a carrageenan-induced inflammation model.

Case Studies

  • Study on Antimicrobial Activity :
    • A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound outperformed several known antibiotics against resistant bacterial strains .
  • Inflammation Model Study :
    • In an experimental model assessing anti-inflammatory properties, this compound was administered to mice subjected to induced inflammation. The study reported a significant decrease in paw swelling and inflammatory cytokines compared to control groups .

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